1H-Imidazo[1,2-b]pyrazole-7-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDUSQYSPLGVQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile and Its Derivatives
Strategies for Constructing the 1H-Imidazo[1,2-b]pyrazole Core
The construction of the 1H-Imidazo[1,2-b]pyrazole nucleus is primarily achieved through the annulation of an imidazole (B134444) ring onto a pre-existing pyrazole (B372694) moiety. Key starting materials are often 5-aminopyrazole derivatives, which possess the necessary nucleophilic sites for the subsequent ring closure. chim.it
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgnih.gov This approach is valued for its operational simplicity, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.orgresearchgate.net
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction used to synthesize fused imidazo-heterocycles. nih.govnih.govresearchgate.net This reaction typically involves the condensation of an amino-heterocycle, an aldehyde, and an isocyanide, usually in the presence of an acid catalyst. beilstein-journals.orgresearchgate.net For the synthesis of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, 5-aminopyrazole-4-carbonitrile serves as the key amino-heterocycle component. beilstein-journals.orgdoaj.orgnih.gov
The reaction proceeds through the formation of an imine from the aldehyde and the exocyclic amino group of the pyrazole, which is then attacked by the isocyanide. Subsequent intramolecular cyclization via the nucleophilic endocyclic pyrazole nitrogen atom leads to the formation of the fused 1H-Imidazo[1,2-b]pyrazole core. researchgate.net Studies have shown that this reaction is highly chemo- and regioselective. beilstein-journals.orgdoaj.orgnih.gov The use of Lewis or Brønsted acids as catalysts, such as perchloric acid (HClO₄) or trifluoroacetic acid (TFA), has been found to significantly promote the reaction. beilstein-journals.orgresearchgate.net
A model GBB three-component reaction was conducted using 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide. beilstein-journals.org The reaction, promoted by a catalytic amount of HClO₄ in ethanol (B145695), yielded the desired 1H-Imidazo[1,2-b]pyrazole product exclusively, without the formation of other regioisomeric or tautomeric forms. beilstein-journals.org
Table 1: Catalyst Screen for the GBB Three-Component Reaction
| Catalyst (20 mol%) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| None | EtOH | 1440 | 0 |
| Sc(OTf)₃ | EtOH | 15 | 79 |
| Yb(OTf)₃ | EtOH | 15 | 71 |
| InCl₃ | EtOH | 15 | 62 |
| TFA | EtOH | 15 | 75 |
| HClO₄ | EtOH | 15 | 59 |
| HClO₄ | MeOH | 15 | 79 |
Data sourced from a study on the facile synthesis of 1H-imidazo[1,2-b]pyrazoles. beilstein-journals.org
To streamline the synthesis and avoid the isolation of intermediates, one-pot sequential protocols have been developed. beilstein-journals.orgnih.gov These methods combine the synthesis of the pyrazole precursor with the subsequent GBB reaction in a single reaction vessel. beilstein-journals.orgresearchgate.net An operationally simple, one-pot two-step protocol allows for the rapid construction of diverse 1H-Imidazo[1,2-b]pyrazole libraries with yields reaching up to 83%. beilstein-journals.orgnih.govdoaj.org
Table 2: Selected Examples of One-Pot GBB Library Generation
| Aldehyde | Isocyanide | Time (min) | Yield (%) |
|---|---|---|---|
| p-Tolualdehyde | tert-Butyl isocyanide | 15 | 65 |
| 4-Chlorobenzaldehyde | tert-Butyl isocyanide | 10 | 83 |
| 2-Naphthaldehyde | tert-Butyl isocyanide | 60 | 61 |
| Benzaldehyde | Cyclohexyl isocyanide | 10 | 74 |
| 4-Methoxybenzaldehyde | Benzyl isocyanide | 15 | 72 |
| Pivalaldehyde | tert-Butyl isocyanide | 60 | 23 |
Reaction conditions involved microwave-assisted formation of 5-aminopyrazole-4-carbonitrile, followed by the addition of water, aldehyde, TFA, and isocyanide at room temperature. beilstein-journals.org
Cyclocondensation reactions are fundamental to the synthesis of the pyrazole ring, which serves as the foundation for the 1H-Imidazo[1,2-b]pyrazole system. chim.itnih.gov The most common method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org
For the synthesis of the key precursor, 5-aminopyrazole-4-carbonitrile, a suitable α,β-unsaturated nitrile is used. chim.it Specifically, the cyclocondensation of ethoxymethylene malononitrile (B47326) with hydrazine hydrate (B1144303) provides direct access to 5-aminopyrazole-4-carbonitrile. beilstein-journals.orgnih.gov This reaction proceeds efficiently, particularly under microwave irradiation, which significantly reduces the reaction time. beilstein-journals.orgnih.gov The resulting aminopyrazole has the necessary functionality and substitution pattern to be used in subsequent reactions to form the fused imidazole ring. chim.it
Dehydration-mediated cyclization is another strategy to construct the fused imidazole ring onto a pyrazole core. This method involves the intramolecular condensation of a pyrazole precursor bearing appropriate functional groups that can eliminate a molecule of water to form the second ring.
One reported pathway involves the dehydration of 4-carboxyethyl-5-amino-pyrazoles using a strong dehydrating agent like concentrated sulfuric acid. nih.gov In this approach, an N-substituted 5-aminopyrazole with a side chain capable of cyclizing is synthesized first. For instance, a 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole derivative can undergo intramolecular cyclization. The hydroxyl group on the side chain, upon protonation by the strong acid, becomes a good leaving group (water), facilitating a nucleophilic attack from the endocyclic pyrazole nitrogen to close the imidazole ring, yielding a 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivative. nih.gov While this specific example leads to a dihydro derivative, similar principles can be applied to achieve the fully aromatic system.
The synthesis of the 1H-Imidazo[1,2-b]pyrazole scaffold is critically dependent on the availability and reactivity of functionalized pyrazole precursors. chim.itnih.gov Aminopyrazoles, particularly 5-aminopyrazoles, are the most widely used intermediates for constructing the fused imidazole ring. beilstein-journals.orgchim.itnih.gov
The key intermediate for synthesizing the title compound is 5-aminopyrazole-4-carbonitrile. beilstein-journals.orgnih.gov Its synthesis is typically achieved through the cyclocondensation of (ethoxymethylene)malononitrile and hydrazine. beilstein-journals.org This precursor is a trifunctional building block, containing an exocyclic amino group, an endocyclic secondary amine, and a nitrile group, which allows for various subsequent transformations. beilstein-journals.orgdoaj.org
Another important precursor is ethyl 5-aminopyrazole-4-carboxylate, which is used to generate derivatives with a carboxylate group at the 7-position. beilstein-journals.orgdoaj.org These aminopyrazole intermediates are then subjected to reactions like the GBB reaction or other cyclization methods to complete the synthesis of the fused bicyclic system. beilstein-journals.orgnih.gov The nature of the substituents on the pyrazole ring dictates the substitution pattern on the final 1H-Imidazo[1,2-b]pyrazole product. nih.gov
Multicomponent Reaction Approaches
Advanced Functionalization Strategies of the 1H-Imidazo[1,2-b]pyrazole Scaffold
Recent advancements in synthetic organic chemistry have provided sophisticated tools for the selective functionalization of heterocyclic systems, including the 1H-imidazo[1,2-b]pyrazole scaffold. These methods offer routes to novel derivatives that would be difficult to access through classical approaches.
Selective Metalation and Organometallic Reagent Applications
Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved through the use of organometallic reagents, particularly through bromine/magnesium exchange and regioselective metalations using sterically hindered TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). nih.govrsc.org This approach allows for the sequential and controlled introduction of various functional groups at specific positions of the heterocyclic core. nih.gov
A key strategy involves starting with a protected and brominated derivative, such as a 7-bromo-1H-imidazo[1,2-b]pyrazole protected with a (trimethylsilyl)ethoxymethyl (SEM) group. A Br/Mg-exchange using reagents like iPrMgCl·LiCl generates a magnesiated intermediate at the C-7 position. This intermediate can then be trapped with a variety of electrophiles to yield 7-substituted derivatives. nih.gov
Following the initial functionalization at C-7, further regioselective metalations can be performed at the C-3 and C-2 positions. Magnesiation at the C-3 position is typically achieved using TMPMgCl·LiCl. nih.gov Subsequent functionalization at the most sterically hindered C-2 position can be accomplished using the more reactive bis-base TMP2Zn·MgCl2·2LiCl. nih.govresearchgate.net This sequential approach provides a powerful tool for creating polysubstituted 1H-imidazo[1,2-b]pyrazole derivatives. nih.gov
The utility of these organometallic intermediates is demonstrated by their successful reaction with a wide range of electrophiles, including those used in cross-coupling reactions, allylations, acylations, cyanations, and carboxylations. nih.gov
Table 1: Selective Metalation and Functionalization of the 1H-Imidazo[1,2-b]pyrazole Scaffold nih.gov
| Position | Metalating Agent | Intermediate | Electrophile Example | Product Type | Yield (%) |
|---|---|---|---|---|---|
| C-7 | iPrMgCl·LiCl (via Br/Mg exchange) | Grignard Reagent | PhCHO | 7-(hydroxy(phenyl)methyl) derivative | 85 |
| C-3 | TMPMgCl·LiCl | Magnesiated Intermediate | Allyl bromide | 3-allyl-7-cyano derivative | 65 |
| C-2 | TMP2Zn·MgCl2·2LiCl | Zincated Intermediate | I2 | 2-iodo-3-ester-7-cyano derivative | 75 |
Directed C–H Activation Methodologies
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, particularly following selective metalation or halogenation. researchgate.net Organometallic intermediates generated via magnesiation or zincation at specific positions of the pyrazole ring can readily participate in Negishi-type cross-coupling reactions. researchgate.net
For instance, after selective metalation at the C-3 position of a 7-cyano-1H-imidazo[1,2-b]pyrazole derivative, the resulting organozinc intermediate can be coupled with various aryl and heteroaryl halides. researchgate.net The choice of catalyst and ligand is crucial for achieving high yields. For couplings with electron-rich or electron-neutral aryl iodides, a combination of Pd(OAc)2 and SPhos is often effective. For more challenging couplings involving electron-deficient or heteroaryl halides, NHC (N-heterocyclic carbene) catalysts such as PEPPSI-iPr have been shown to provide better results. researchgate.net This methodology allows for the introduction of a wide array of aromatic and heteroaromatic substituents onto the imidazo[1,2-b]pyrazole core. researchgate.net
Table 2: Palladium-Catalyzed Negishi Cross-Coupling of a 3-Metalated 1H-Imidazo[1,2-b]pyrazole researchgate.net
| Coupling Partner (Ar-X) | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Iodoanisole | Pd(OAc)2 / SPhos | 3-(4-methoxyphenyl) derivative | 89 |
| 4-Iodotoluene | Pd(OAc)2 / SPhos | 3-(p-tolyl) derivative | 81 |
| 3-Bromopyridine | PEPPSI-iPr | 3-(pyridin-3-yl) derivative | 66 |
| 2-Chloropyrimidine | PEPPSI-iPr | 3-(pyrimidin-2-yl) derivative | 57 |
Radical Cyclization Approaches in Fused Heterocyclic Systems
Radical cyclization reactions represent a key strategy for the formation of cyclic and heterocyclic systems. However, specific examples detailing the synthesis of the 1H-imidazo[1,2-b]pyrazole fused ring system via radical cyclization pathways are not prominently featured in the surveyed literature. While radical additions and cyclizations are known for the synthesis of some pyrazole derivatives, nih.gov the application of this methodology to construct the specific fused imidazo[1,2-b]pyrazole core has not been well-documented.
Ring-Closing Metathesis in Fused Heterocyclic Synthesis
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of a wide variety of unsaturated rings, including those within fused heterocyclic frameworks. organic-chemistry.org It has been successfully employed to construct pyrazole-fused systems such as dihydropyrano[2,3-c]pyrazoles. researchgate.net Despite its utility, the application of RCM as a key step to form the 1H-imidazo[1,2-b]pyrazole ring itself is not a commonly reported strategy in the scientific literature reviewed for this article. The synthesis typically relies on condensation or multicomponent reactions rather than intramolecular olefin metathesis.
Green Chemistry Principles and Sustainable Synthetic Approaches for 1H-Imidazo[1,2-b]pyrazole Derivatives
In line with the principles of green chemistry, efforts have been made to develop more sustainable and environmentally benign methods for the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives. A primary focus has been the use of multicomponent reactions (MCRs), which enhance atom economy and operational simplicity by combining multiple starting materials in a single step. beilstein-journals.orgavidinbiotech.com
The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an amino-substituted heterocycle, an aldehyde, and an isocyanide, is a prominent strategy for constructing the imidazo[1,2-b]pyrazole core. beilstein-journals.orgnih.gov Research has focused on optimizing this reaction to be more sustainable. beilstein-journals.org This includes the development of one-pot, two-step protocols that begin with the in situ formation of the necessary 5-aminopyrazole precursor, followed by the GBB reaction. beilstein-journals.org
Key green chemistry improvements to this methodology include:
Use of Greener Solvents: Optimized procedures have been developed using mixtures of water and ethanol, which are more environmentally friendly than many traditional organic solvents. d-nb.info
Microwave-Assisted Synthesis: The initial step of forming the 5-aminopyrazole can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes. beilstein-journals.org
Catalysis: While the GBB reaction can be promoted by various Brønsted or Lewis acids, research has explored the use of greener catalysts. For example, Etidronic acid has been reported as a reusable and milder catalyst for the GBB synthesis of these derivatives, avoiding hazardous acids and toxic solvents. researchgate.netresearchgate.net
Operational Simplicity: The one-pot sequential approach minimizes purification steps, as the final product can often be isolated by simple filtration, reducing solvent waste and energy consumption. beilstein-journals.orgd-nb.info
These streamlined, multicomponent approaches provide rapid and efficient access to libraries of 1H-imidazo[1,2-b]pyrazole derivatives with high yields (up to 83%) under more sustainable conditions. beilstein-journals.orgavidinbiotech.com
Table 3: Comparison of Synthetic Approaches for 1H-Imidazo[1,2-b]pyrazoles
| Methodology | Key Features | Green Chemistry Aspects | Reference |
|---|---|---|---|
| Traditional Condensation | Stepwise synthesis | Often requires harsh conditions, long reaction times, and purification by chromatography. | beilstein-journals.org |
| One-Pot GBB Reaction | Three-component reaction | High atom economy, reduced waste, shorter reaction times (10-60 min). Use of EtOH/water solvent systems and microwave assistance. | beilstein-journals.orgd-nb.info |
| Etidronic Acid Catalyzed GBB | Multicomponent reaction | Avoids hazardous acids, uses milder reaction medium, potential for catalyst recycling. | researchgate.netresearchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the construction of heterocyclic compounds. For the synthesis of this compound and its analogs, microwave irradiation is particularly effective in a sequential one-pot, two-step protocol. beilstein-journals.org This process begins with the microwave-assisted formation of the key intermediate, 5-aminopyrazole-4-carbonitrile, followed by the GBB three-component reaction.
The initial step involves the cyclocondensation of ethoxymethylene malononitrile with hydrazine. Under microwave irradiation, this reaction proceeds to completion rapidly. For instance, heating a mixture of ethoxymethylene malononitrile and hydrazine hydrate in ethanol at 80°C (150 W) for just 10 minutes leads to the complete conversion to 5-aminopyrazole-4-carbonitrile. nih.gov This intermediate is then used directly in the subsequent multicomponent reaction without the need for isolation. nih.gov
Following the rapid formation of the aminopyrazole, the GBB reaction is carried out by adding an aldehyde and an isocyanide to the reaction mixture. This second step is typically conducted at room temperature and is also significantly accelerated, with reaction times ranging from 10 to 60 minutes. nih.gov This combined microwave-assisted and one-pot approach allows for the rapid generation of a diverse library of this compound derivatives with yields reported to be as high as 83%. beilstein-journals.orgnih.gov The efficiency of this protocol highlights the advantages of microwave heating in reducing reaction times from hours to minutes. dergipark.org.tr
| Step | Reactants | Conditions | Time | Outcome |
|---|---|---|---|---|
| 1. Precursor Synthesis | Ethoxymethylene malononitrile, Hydrazine | Ethanol, MW, 80°C, 150 W | 10 min | Complete conversion to 5-aminopyrazole-4-carbonitrile |
| 2. GBB Reaction | 5-aminopyrazole-4-carbonitrile (in situ), Aldehyde, Isocyanide | Ethanol/Water, TFA catalyst, Room Temp. | 10-60 min | This compound derivatives (up to 83% yield) |
Solvent-Free and Environmentally Benign Reaction Conditions
In line with the principles of green chemistry, efforts have been made to develop synthetic routes for 1H-imidazo[1,2-b]pyrazoles under solvent-free or environmentally benign conditions. nih.gov The use of aqueous solvent systems and the elimination of organic solvents where possible are key aspects of this approach.
Research has demonstrated that the GBB reaction for the synthesis of this compound can be performed efficiently in an environmentally friendly medium. beilstein-journals.org A systematic screening of solvents revealed that a 1:1 mixture of water and ethanol provides optimal results in terms of yield, reaction time, and ease of product isolation. beilstein-journals.org In a model reaction involving 5-aminopyrazole-4-carbonitrile, p-tolualdehyde, and tert-butyl isocyanide, using a trifluoroacetic acid catalyst in a water/ethanol mixture afforded the desired product in 79% yield after only 15 minutes at room temperature, with the product being easily isolated by simple filtration. beilstein-journals.org
Furthermore, the concept of solvent-free synthesis, often coupled with microwave irradiation, has been successfully applied to the synthesis of various pyrazole derivatives. mdpi.comresearchgate.net This approach not only reduces environmental impact by eliminating solvent waste but also often leads to shorter reaction times and cleaner reaction profiles. While specific examples focusing solely on this compound under strictly solvent-free conditions are less common, the established success of this methodology for related azole compounds suggests its high potential and applicability for this target scaffold. nih.gov The combination of microwave assistance and solvent-free conditions represents a highly efficient and green protocol for synthesizing heterocyclic libraries. nih.govmdpi.com
Catalysis in 1H-Imidazo[1,2-b]pyrazole Synthesis
The Groebke–Blackburn–Bienaymé reaction for the synthesis of 1H-imidazo[1,2-b]pyrazoles is critically dependent on the presence of a catalyst, as no reaction typically occurs in its absence. beilstein-journals.org Both Brønsted and Lewis acids have been shown to effectively promote this transformation, influencing reaction rates and yields. nih.gov
A variety of catalysts have been screened for the synthesis of 2-(4-methylphenyl)-3-(tert-butylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The findings indicate that while both types of acids are effective, Brønsted acids can offer superior performance under optimized conditions.
Lewis Acid Catalysts: Several Lewis acids have been shown to catalyze the reaction effectively. For instance, using 20 mol% of Indium(III) triflate (In(OTf)₃) or Indium(III) chloride (InCl₃) in ethanol at room temperature leads to product yields of 61% and 67%, respectively, within 15 minutes. beilstein-journals.org Trimethylsilyl chloride (TMSCl) also acts as a competent Lewis acid catalyst, affording the product in 64% yield under similar conditions. researchgate.net
Brønsted Acid Catalysts: Brønsted acids such as p-toluenesulfonic acid (TsOH·H₂O) and perchloric acid (HClO₄) provide yields comparable to those obtained with Lewis acids. beilstein-journals.orgnih.gov However, trifluoroacetic acid (TFA) has been identified as a particularly effective catalyst. In ethanol, 20 mol% of TFA resulted in a 74% yield in 15 minutes. researchgate.net The performance was further enhanced by using a 1:1 water/ethanol solvent system, which, with TFA catalysis, yielded the product in 79% through simple filtration. beilstein-journals.org More recently, Etidronic acid has been reported as a green and efficient catalyst for the GBB reaction to produce 1H-imidazo[1,2-b]pyrazole derivatives. researchgate.net
| Catalyst (20 mol%) | Solvent | Time | Yield (%) |
|---|---|---|---|
| None | Ethanol | > 72 h | 0 |
| In(OTf)₃ | Ethanol | 15 min | 61 |
| InCl₃ | Ethanol | 15 min | 67 |
| TMSCl | Ethanol | 15 min | 64 |
| HClO₄ | Ethanol | 15 min | 59 |
| TFA | Ethanol | 15 min | 74 |
| TFA | Water/Ethanol (1:1) | 15 min | 79 |
Spectroscopic and Structural Elucidation Techniques for 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of 1H-Imidazo[1,2-b]pyrazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for confirming the correct regioisomeric and tautomeric form of the synthesized compounds. nih.gov
Proton NMR (¹H NMR) spectroscopy is used to identify the number and type of hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the 1H-Imidazo[1,2-b]pyrazole core are characteristic and provide initial confirmation of the fused ring system. For instance, in a derivative like 2-butyl-1H-benzo beilstein-journals.orgontosight.aiimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile, the imidazole (B134444) NH proton appears as a singlet far downfield at δ 12.11 ppm. orientjchem.org Aromatic protons typically resonate in the range of δ 6.92–7.55 ppm. orientjchem.org The protons of various substituents will appear in their expected regions, providing further structural evidence. nih.gov
Table 1: Exemplary ¹H NMR Chemical Shifts (δ, ppm) for Protons in Imidazo[1,2-b]pyrazole Derivatives Data presented is illustrative and derived from various substituted derivatives.
| Proton Type | Representative Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Imidazole NH | ~12.11 - 12.99 | Singlet |
| Pyrazole (B372694) CH | ~6.42 - 6.60 | Singlet |
| Aromatic CH | ~6.92 - 8.10 | Multiplet/Doublet |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are distinct and confirm the fused structure. In pyrazole derivatives, the tertiary carbon of the pyrazole ring can appear around δ 105.97 ppm, while the quaternary carbons resonate further downfield at approximately δ 140.19 and δ 145.81 ppm. nih.gov The carbon atom of the nitrile group (-CN), a key feature of the parent compound, is expected to have a characteristic signal in the δ 115-125 ppm range.
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrazole Derivatives Data is based on typical values for substituted pyrazole rings.
| Carbon Type | Representative Chemical Shift (ppm) |
|---|---|
| Pyrazole C3 | ~145.81 |
| Pyrazole C4 | ~105.97 |
| Pyrazole C5 | ~140.19 |
| Aromatic Carbons | ~118.78 - 140.9 |
| Carbonyl C=O | ~155.94 - 162.51 |
Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular framework. nih.gov These methods are particularly vital for distinguishing between potential isomers that might form during synthesis. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps establish the sequence of protons in alkyl chains or on aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This is a highly sensitive method for assigning carbon resonances based on their attached, and already assigned, protons. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two, three, or even four bonds. columbia.edu HMBC is arguably the most powerful tool for piecing together the molecular structure, as it connects different fragments of the molecule. For the 1H-Imidazo[1,2-b]pyrazole core, HMBC can show correlations between protons on the imidazole ring and carbons in the pyrazole ring, and vice-versa, confirming the fused structure. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for determining stereochemistry and the conformation of substituents.
The combined application of these 1D and 2D NMR techniques was used to definitively confirm the exclusive formation of the 1H-Imidazo[1,2-b]pyrazole core in a multi-component reaction, ruling out other possible regioisomeric and tautomeric forms. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile and its derivatives, the most characteristic absorption is that of the nitrile (C≡N) group. This typically appears as a sharp, medium-intensity peak in the range of 2170-2250 cm⁻¹. orientjchem.org Other important vibrations include the N-H stretch of the pyrazole ring, C=N and C=C stretching vibrations within the aromatic rings, and C-H stretching and bending modes. nih.govresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2172 - 2250 | Medium, Sharp |
| Amine (N-H) | Stretch | 3015 - 2855 | Medium, Broad |
| Aromatic C-H | Stretch | ~3100 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used to obtain the molecular ion peak (e.g., [M+H]⁺), which confirms the molecular formula. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, further validating the elemental composition.
The fragmentation of the pyrazole ring system under mass spectrometry conditions often involves characteristic losses of small molecules like HCN or N₂. researchgate.net The analysis of these fragmentation pathways can help to confirm the core structure and the position of substituents. For example, the fragmentation of related pyrazole structures often begins with the expulsion of HCN from the molecular ion. researchgate.net The specific fragmentation pattern of 1H-Imidazo[1,2-b]pyrazoles can be complex but provides a fingerprint for structural confirmation. researchgate.net
Computational and Theoretical Investigations of 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of molecules. These methods provide a fundamental understanding of a compound's stability, reactivity, and spectroscopic properties. For pyrazole-based scaffolds, DFT has been employed to optimize molecular geometries and calculate key electronic descriptors. modern-journals.com
Key parameters derived from these calculations include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of these frontier orbitals and their energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with biological receptors or other reactants.
Global Reactivity Descriptors: Parameters such as chemical hardness (η) and softness (S) are calculated from HOMO and LUMO energies to quantify the molecule's resistance to change in its electron distribution. researchgate.net
These computational studies help to build a comprehensive electronic profile of the 1H-imidazo[1,2-b]pyrazole core, providing a theoretical basis for its observed chemical behavior and biological activity.
Table 1: Calculated Quantum Chemical Parameters for Pyrazole (B372694) Derivatives Note: Data is representative of computational studies on related pyrazole derivatives.
| Parameter | Description | Typical Calculated Value Range | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV | researchgate.net |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV | researchgate.net |
| Dipole Moment (μ) | Measure of the net molecular polarity | 0.9 to 2.8 D | researchgate.net |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | 2.0 to 2.1 eV | researchgate.net |
Molecular Modeling and Docking Studies for Scaffold Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a derivative of 1H-imidazo[1,2-b]pyrazole, binds to a macromolecular target, typically a protein or enzyme. nih.gov This approach is fundamental in drug discovery for screening potential inhibitors and understanding their mechanism of action at the molecular level. nih.gov
Docking simulations place the ligand into the binding site of a protein and score the different binding poses based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic interactions. researchgate.net Studies on various pyrazole derivatives have shown their potential to interact with a range of important biological targets. For instance, derivatives have been docked into the active sites of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), which are significant targets in cancer therapy. nih.gov Other research has explored their interactions with carbonic anhydrases and the guanine (B1146940) nucleotide-binding protein β subunit (FGB1) in fungi. researchgate.netresearchgate.net
These studies reveal critical interactions, such as hydrogen bonds with specific amino acid residues in the protein's active site, that are responsible for the ligand's binding affinity and inhibitory activity. nih.gov The insights gained from docking can guide the rational design of more potent and selective inhibitors based on the imidazo[1,2-b]pyrazole scaffold.
Table 2: Examples of Molecular Docking Studies on Pyrazole Scaffolds
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues (Example) | Potential Application | Reference |
|---|---|---|---|---|
| 1H-pyrazole-1-carbothioamide | EGFR Kinase | Met793, Asp855 | Anticancer | nih.gov |
| 1,3,4-thiadiazole-pyrazole | VEGFR-2 | Cys919, Asp1046 | Anticancer | nih.gov |
| Pyrazole-Thiadiazole | Aurora A Kinase | Arg137, Leu263 | Anticancer | nih.gov |
| Pyrazole-Thiadiazole | CDK2 | Lys33, Asp145 | Anticancer | nih.gov |
| Pyrazole-sulfonamides | Carbonic Anhydrase I/II | His94, Thr199, Thr200 | Diuretic, Antiglaucoma | researchgate.net |
Structure-Activity Relationship (SAR) Analysis through Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. frontiersin.org Computational methods, especially Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating these relationships. nih.gov QSAR models establish a mathematical correlation between the chemical properties (descriptors) of a series of compounds and their experimentally determined activities. nih.gov
For the imidazo[1,2-b]pyrazole scaffold, SAR studies have been crucial in optimizing its biological effects. For example, a study on a library of 67 imidazo[1,2-b]pyrazole-7-carboxamides systematically explored how different substituents on the core structure impacted their cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HL-60 (leukemia). nih.gov The findings identified specific analogues with sub-micromolar potency, highlighting the importance of the substitution pattern for activity. nih.gov
2D-QSAR studies on related pyrazole derivatives have identified key molecular descriptors that influence their inhibitory potential. nih.gov These descriptors can be related to the molecule's electronic properties, size, or hydrophobicity. For example, adjacency distance matrix descriptors and specific charge-related parameters have been shown to correlate with the EGFR kinase inhibitory activity of certain pyrazole series. nih.gov These computational SAR models not only explain the activity of existing compounds but also provide a predictive framework for designing new, more potent derivatives.
Table 3: Representative SAR Findings for Imidazo[1,2-b]pyrazole-7-carboxamides Based on a study of 67 analogues against the HL-60 cell line.
| Compound ID | Key Structural Features | IC50 (µM) | Reference |
|---|---|---|---|
| Lead Compound | Initial hit from screening | > 10 | nih.gov |
| Analogue 1 | Modification at phenyl ring | 1.5 | nih.gov |
| Analogue 2 | Modification at cyclohexyl group | 0.85 | nih.gov |
| Compound 63 | Optimized substitutions | 0.183 | nih.gov |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a valuable tool for elucidating the detailed mechanisms of chemical reactions, including those used to synthesize complex heterocyclic systems like 1H-imidazo[1,2-b]pyrazole. Theoretical calculations can map out the entire reaction pathway, identify transition states, and calculate activation energies, providing a level of detail often unattainable through experimental methods alone.
The synthesis of the 1H-imidazo[1,2-b]pyrazole core is often achieved through a multicomponent approach known as the Groebke-Blackburn-Bienaymé (GBB) reaction. beilstein-journals.orgnih.gov This reaction typically involves the condensation of a 5-amino-1H-pyrazole, an aldehyde, and an isocyanide. researchgate.net Computational studies can model the plausible steps of this reaction. The mechanism is understood to proceed through the formation of an initial imine from the aminopyrazole and aldehyde, which is then attacked by the isocyanide to form a nitrilium intermediate. This is followed by an intramolecular cyclization step that ultimately yields the fused 1H-imidazo[1,2-b]pyrazole ring system. researchgate.net
Furthermore, computational chemistry can explain the role of catalysts, such as Brønsted or Lewis acids, which are often required to promote the GBB reaction. nih.gov By modeling the reaction in the presence and absence of a catalyst, researchers can understand how the catalyst stabilizes intermediates or lowers the energy of transition states, thereby accelerating the reaction and influencing its chemo- and regioselectivity. nih.gov
Advanced Applications of 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile As a Chemical Scaffold in Research
Scaffold Design in Medicinal Chemistry Research
The 1H-Imidazo[1,2-b]pyrazole framework is recognized as a privileged scaffold in medicinal chemistry. Its condensed bicyclic structure is a key feature in a variety of biologically active compounds, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory properties nih.gov. The inherent characteristics of this scaffold provide a rigid and defined three-dimensional orientation for appended functional groups, facilitating targeted interactions with biological macromolecules.
The development of novel heterocyclic compounds frequently utilizes the imidazo[1,2-b]pyrazole nucleus as a foundational structure. Researchers have devised various synthesis and functionalization strategies to create extensive libraries of derivatives based on this core nih.gov. These strategies allow for systematic structural modifications at multiple positions, including C-2, C-3, C-6, and C-7, leading to the generation of trisubstituted and tetrasubstituted imidazo[1,2-b]pyrazoles nih.gov. This systematic exploration enables a thorough investigation of structure-activity relationships (SAR), which is crucial for optimizing the biological efficacy and pharmacokinetic profiles of new chemical entities. The study of such less common heterocyclic ring systems is of particular interest, as new physicochemical and medicinal properties may emerge nih.gov. The versatility of this nucleus has been demonstrated in the development of compounds evaluated for their in vitro anticancer activity against various human and murine cancer cell lines nih.gov.
A key strategy in modern drug design is bioisosteric replacement, where a specific part of a molecule is exchanged for another with similar physical or chemical properties to enhance the compound's biological activity or physicochemical characteristics. The 1H-Imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical bioisostere for the indole (B1671886) ring nih.govrsc.org. This is particularly relevant because indole-containing drugs can suffer from poor solubility and metabolic instability nih.gov.
A prominent example of this strategy is the development of an isostere for the indolyl drug pruvanserin (B1233070), a selective 5-HT2A serotonin receptor antagonist nih.govresearchgate.net. In this research, the indole nucleus of pruvanserin was replaced with the 1H-imidazo[1,2-b]pyrazole scaffold. Comparative assays revealed that this substitution led to a significant improvement in aqueous solubility and a decrease in lipophilicity (log D) nih.govnih.gov. These findings suggest that incorporating the 1H-imidazo[1,2-b]pyrazole core in place of an indole ring could lead to drug candidates with enhanced bioavailability nih.gov.
Table 1: Physicochemical Properties of Pruvanserin vs. its 1H-Imidazo[1,2-b]pyrazole Analogue
| Compound | Structure | log D (Lipophilicity) | Aqueous Solubility |
|---|---|---|---|
| Pruvanserin | Indole-based | Higher | Lower |
| 1H-Imidazo[1,2-b]pyrazole Analogue | Imidazo[1,2-b]pyrazole-based | Lower | Significantly Improved nih.gov |
Role in the Design of Novel Chemical Entities
The 1H-Imidazo[1,2-b]pyrazole scaffold serves as a valuable starting point for the design of novel chemical entities (NCEs) due to its favorable physicochemical properties and diverse biological activities. The demonstrated ability of this scaffold to improve aqueous solubility, as seen in the pruvanserin isostere, is a critical advantage in drug discovery, as poor solubility is a common reason for compound attrition nih.gov. An increase in solubility can positively impact a compound's bioavailability nih.gov.
Furthermore, derivatives of the imidazo[1,2-b]pyrazole core have shown potential as anticancer and antituberculosis agents nih.govnih.gov. The development of synthetic methodologies that allow for the rapid functionalization of the scaffold enables the creation of diverse molecular libraries. These libraries can be screened to identify new hit and lead compounds, which can be further optimized into NCEs for a range of therapeutic targets nih.gov.
Development of Highly Functionalized Heteroaromatic Scaffolds for Research Purposes
The utility of the 1H-Imidazo[1,2-b]pyrazole scaffold in research is heavily dependent on the availability of robust methods for its selective functionalization. Significant progress has been made in developing synthetic sequences to introduce a wide variety of substituents onto the heterocyclic core nih.gov.
Methodologies have been established that utilize a sequence of reactions, including Br/Mg-exchange and regioselective magnesiations or zincations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) nih.govrsc.orgnih.gov. These organometallic intermediates can then be reacted with a range of electrophiles to install different functional groups at specific positions on the scaffold nih.govnih.gov. For instance, a brominated and SEM-protected imidazo[1,2-b]pyrazole can undergo a Br/Mg-exchange followed by tosylation to yield a heterocyclic nitrile, such as 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile, in good yield nih.gov. This approach allows for the creation of highly functionalized, tetra-substituted imidazo[1,2-b]pyrazole products, providing researchers with a powerful tool to build complex molecules for various scientific investigations researchgate.net.
Future Research Directions and Perspectives for 1h Imidazo 1,2 B Pyrazole 7 Carbonitrile
Innovations in Synthetic Methodologies for Enhanced Accessibility
The accessibility of the 1H-imidazo[1,2-b]pyrazole scaffold is paramount for its widespread investigation and application. Recent advancements have moved towards more efficient and environmentally friendly synthetic protocols, a trend that is expected to continue. A significant innovation has been the development of a sequential one-pot, four-component synthesis based on the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. researchgate.netnih.gov
This modern approach offers substantial improvements over traditional methods, which often involved lengthy reaction times of 3 to 18 hours and required extensive purification through column chromatography or recrystallization. nih.gov The one-pot protocol significantly streamlines the process, enhancing accessibility and aligning with the principles of green chemistry. researchgate.netnih.gov The process typically involves the in situ formation of a 5-aminopyrazole-4-carbonitrile intermediate, followed by the GBB reaction with an aldehyde and an isocyanide. researchgate.netnih.gov
| Parameter | Traditional Methods | Innovative One-Pot GBB Protocol |
|---|---|---|
| Reaction Time | 3–18 hours | 10–60 minutes |
| Procedure | Multi-step, requires isolation of intermediates | Sequential one-pot |
| Purification | Often requires column chromatography and/or recrystallization | Simple filtration for many derivatives |
| Yields | Variable | Up to 83% reported |
| Chemistry | Conventional condensation reactions | Isocyanide-based multicomponent reaction (GBB) |
Advanced Spectroscopic Characterization of Complex 1H-Imidazo[1,2-b]pyrazole Derivatives
As more complex derivatives of the 1H-imidazo[1,2-b]pyrazole-7-carbonitrile scaffold are synthesized, the need for unequivocal structural confirmation becomes critical. The GBB reaction, for instance, can potentially lead to multiple regioisomers and tautomeric forms. researchgate.netnih.gov Advanced spectroscopic techniques are indispensable for navigating this complexity.
The comprehensive use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in confirming the exclusive formation of the desired 1H-imidazo[1,2-b]pyrazole core. researchgate.netnih.gov Techniques such as ¹H,¹³C-Heteronuclear Single Quantum Coherence (HSQC), ¹H,¹³C-Heteronuclear Multiple Bond Correlation (HMBC), ¹H,¹H-Correlation Spectroscopy (COSY), and ¹H,¹H-Nuclear Overhauser Effect Spectroscopy (NOESY) provide definitive evidence of connectivity and spatial relationships within the molecule, allowing for the unambiguous assignment of the structure. researchgate.netnih.gov
Future research will likely involve the application of more specialized spectroscopic methods. For derivatives designed for specific applications, such as fluorescent probes, advanced photophysical characterization is essential. This includes detailed analysis of UV/vis absorption, photoluminescence spectra, and the determination of quantum yields. rsc.org Furthermore, solid-state NMR and X-ray crystallography will be crucial for understanding intermolecular interactions and packing in the solid state, which is vital for materials science applications. The fragmentation of the pyrazole (B372694) ring in some derivatives to form push-pull dyes opens new avenues for characterization, requiring techniques to study their unique electronic and optical properties. rsc.org
| Technique | Application and Insights Provided |
|---|---|
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Confirms covalent structure, resolves regio- and tautomeric ambiguity, and determines through-bond and through-space correlations. researchgate.netnih.gov |
| UV/vis Spectroscopy | Characterizes electronic absorption properties, essential for dyes and photosensitive materials. rsc.org |
| Photoluminescence Spectroscopy | Measures emission properties and quantum yields of fluorescent derivatives. rsc.org |
| X-ray Crystallography | Provides definitive 3D molecular structure and information on crystal packing and intermolecular interactions. |
| Mass Spectrometry (e.g., ESI-HRMS) | Confirms molecular weight and elemental composition of novel derivatives. nih.gov |
Deeper Theoretical Insights into Reactivity and Properties of the 1H-Imidazo[1,2-b]pyrazole System
Computational chemistry offers powerful tools to predict and rationalize the behavior of heterocyclic systems. For the 1H-imidazo[1,2-b]pyrazole scaffold, theoretical studies can provide profound insights into its electronic structure, reactivity, and potential interactions with biological targets, guiding future synthetic and application-focused research.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry and have been successfully applied to related heterocyclic systems to predict reactivity. researchgate.netscirp.orgresearchgate.net Future theoretical work on the this compound system will likely focus on several key areas. Analysis of Frontier Molecular Orbitals (HOMO and LUMO) can reveal the electron-donating and accepting capabilities of the molecule, helping to predict its behavior in pericyclic reactions and its susceptibility to nucleophilic or electrophilic attack. scirp.orgresearchgate.net The calculation of the molecular electrostatic potential (MEP) map can visually identify electron-rich and electron-poor regions, pinpointing the most probable sites for non-covalent interactions and chemical reactions. scirp.orgresearchgate.net
Furthermore, quantum chemical descriptors such as chemical hardness and softness can quantify the stability and reactivity of new derivatives. scirp.org For derivatives with therapeutic potential, molecular docking and dynamics simulations can elucidate binding modes and affinities with specific protein targets, such as enzymes or receptors. nih.gov These computational approaches not only explain experimental observations but also enable a more rational, hypothesis-driven design of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis.
Strategic Design for Next-Generation 1H-Imidazo[1,2-b]pyrazole Scaffold Development
The 1H-imidazo[1,2-b]pyrazole scaffold is not just a synthetic curiosity but a "privileged structure" that serves as a foundation for the strategic design of novel functional molecules. Future research will increasingly leverage this scaffold's unique properties to develop next-generation compounds for medicine and materials science.
A key strategic design principle is the concept of bioisosterism. The 1H-imidazo[1,2-b]pyrazole ring system has been successfully employed as a non-classical isostere of the indole (B1671886) ring. rsc.org This strategy aims to mimic the shape and electronic properties of the indole core while introducing new physicochemical characteristics. For example, replacing the indole in the drug pruvanserin (B1233070) with the 1H-imidazo[1,2-b]pyrazole scaffold resulted in a new compound with significantly improved aqueous solubility, a critical property for drug development. rsc.org This success opens the door to systematically replacing indole rings in other bioactive molecules to enhance their pharmacological profiles.
Another strategic direction is the development of this scaffold for applications in materials science, such as the creation of novel push-pull dyes. rsc.org By strategically functionalizing the core, researchers can tune the electronic properties to create materials with specific optical characteristics. The design of new derivatives for targeted biological applications, such as anticancer agents or enzyme inhibitors, also remains a fertile area of research. researchgate.net Structure-activity relationship (SAR) studies will be crucial in this endeavor, guiding the rational placement of substituents on the scaffold to maximize potency and selectivity. researchgate.net
| Design Strategy | Objective | Example/Outcome |
|---|---|---|
| Bioisosterism (Indole Replacement) | Improve physicochemical and pharmacological properties of existing drugs. | Isostere of pruvanserin showed significantly improved aqueous solubility. rsc.org |
| Development of Push-Pull Systems | Create novel materials with tailored optical and electronic properties. | Fragmentation of the pyrazole ring leads to fluorescent push-pull dyes. rsc.org |
| Structure-Activity Relationship (SAR) Guided Functionalization | Optimize biological activity for specific therapeutic targets (e.g., cancer). | Identification of key substitution patterns that enhance anticancer potency. researchgate.net |
| Enzyme Inhibition | Develop new therapeutic agents for metabolic diseases. | Design of derivatives as potent α-glucosidase inhibitors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
